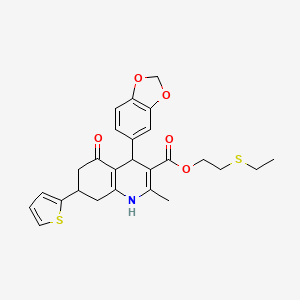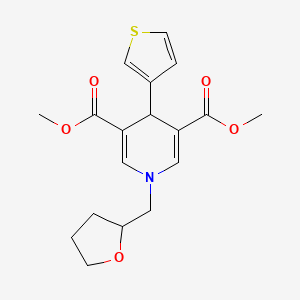![molecular formula C23H23NO5 B3957376 1-(4-methylphenyl)-1-oxopropan-2-yl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate](/img/structure/B3957376.png)
1-(4-methylphenyl)-1-oxopropan-2-yl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate
Übersicht
Beschreibung
1-(4-methylphenyl)-1-oxopropan-2-yl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a 4-methylphenyl group with a dioxooctahydro-ethenocyclopropa-isoindolyl moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Vorbereitungsmethoden
The synthesis of 1-(4-methylphenyl)-1-oxopropan-2-yl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate typically involves multiple steps, including the formation of the core isoindoline structure and subsequent functionalization. Common synthetic routes may involve:
Step 1: Formation of the isoindoline core through cyclization reactions.
Step 2: Introduction of the 4-methylphenyl group via Friedel-Crafts acylation.
Step 3: Esterification to introduce the acetate group.
Industrial production methods would likely optimize these steps for scalability, focusing on reaction conditions that maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
1-(4-methylphenyl)-1-oxopropan-2-yl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Wirkmechanismus
The mechanism by which 1-(4-methylphenyl)-1-oxopropan-2-yl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity, or participating in chemical reactions within biological systems. Detailed studies would be required to elucidate these mechanisms fully.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other isoindoline derivatives and esters with varying substituents. Compared to these, 1-(4-methylphenyl)-1-oxopropan-2-yl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate may offer unique properties due to its specific structural features, such as enhanced stability or reactivity. Examples of similar compounds include:
- This compound
- This compound
Eigenschaften
IUPAC Name |
[1-(4-methylphenyl)-1-oxopropan-2-yl] 2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5/c1-11-3-5-13(6-4-11)21(26)12(2)29-18(25)10-24-22(27)19-14-7-8-15(17-9-16(14)17)20(19)23(24)28/h3-8,12,14-17,19-20H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYHTXHOLDZMOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)OC(=O)CN2C(=O)C3C4C=CC(C3C2=O)C5C4C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZINE-1-CARBOTHIOYL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B3957298.png)
![1-Hydroxy-3-[(phenylsulfonyl)amino]thiolan-1-one](/img/structure/B3957311.png)
![3-({[(4-Methylphenyl)amino]thioxomethyl}amino)thiolane-1,1-dione](/img/structure/B3957318.png)
![N-(1-imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B3957319.png)

![(5Z)-5-{[5-(4-CHLORO-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2-FLUOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B3957338.png)
![3-{5-[(3-chlorophenyl)amino]-1,3,4-thiadiazol-2-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B3957353.png)
![1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methoxy-2-prop-2-enylphenoxy)propan-2-ol;dihydrochloride](/img/structure/B3957354.png)
![N-(3-{[4-(dimethylamino)phenyl]amino}-2-quinoxalinyl)-2-thiophenesulfonamide](/img/structure/B3957356.png)
![6-chloro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethyl]-4H-chromen-4-one](/img/structure/B3957360.png)

![4-butyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B3957383.png)
![4-[({5-[(E)-2-carboxyethenyl]-2-methylphenyl}sulfonyl)amino]benzoic acid](/img/structure/B3957389.png)
